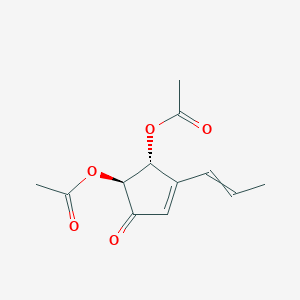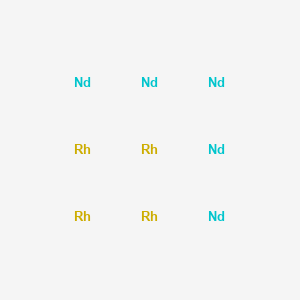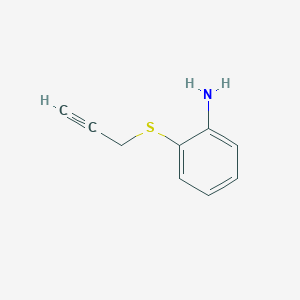
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula C14H22OS. This compound is characterized by the presence of a phenol group, a mercapto group, and a bulky 1,1,3,3-tetramethylbutyl substituent. It is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- can be synthesized through the catalytic reaction of phenol with diisobutylene at temperatures ranging from 80 to 100°C in a closed system . This reaction typically involves the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes with mean batch sizes of around 4.5 tons, with a maximum of 7.2 tons . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Halogenated phenols and nitrophenols.
Aplicaciones Científicas De Investigación
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of resins, non-ionic surfactants, and rubber additives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Mecanismo De Acción
The mechanism of action of Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The mercapto group can interact with metal ions and thiol groups in proteins, leading to changes in their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but lacks the mercapto group.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains a methyl group instead of a mercapto group.
Nonylphenol: Similar alkylphenol structure but with a nonyl group instead of a tetramethylbutyl group.
Uniqueness
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of both a phenol and a mercapto group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it valuable in diverse applications.
Propiedades
Número CAS |
58999-48-7 |
|---|---|
Fórmula molecular |
C14H22OS |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
2-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 |
Clave InChI |
FDBRBBXUPGKOEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)


![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

